5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde
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Overview
Description
5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazole ring, which is then methylated using methyl iodide . The resulting intermediate is then subjected to formylation using Vilsmeier-Haack reagent to introduce the aldehyde group .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are carefully chosen to minimize by-products and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The imidazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: 5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carboxylic acid.
Reduction: 5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-methanol.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry . The aldehyde group can form Schiff bases with amines, which are important in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole-5-carbaldehyde: Similar structure but lacks the pyridine ring.
2-(1-Methyl-1H-imidazol-2-yl)pyridine: Similar but lacks the aldehyde group.
Uniqueness
5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde is unique due to the presence of both imidazole and pyridine rings along with an aldehyde group. This combination allows for versatile reactivity and a wide range of applications in different fields.
Properties
Molecular Formula |
C10H9N3O |
---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
5-(1-methylimidazol-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H9N3O/c1-13-3-2-12-10(13)9-4-8(7-14)5-11-6-9/h2-7H,1H3 |
InChI Key |
MCIBXSPLYRDYMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C2=CN=CC(=C2)C=O |
Origin of Product |
United States |
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